![molecular formula C8H7N3O3S B1421945 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide CAS No. 1251925-27-5](/img/structure/B1421945.png)
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
Overview
Description
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a chemical compound with the molecular formula C8H7N3O3S . It has a molecular weight of 225.23 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is 1S/C8H7N3O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)(H2,9,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a solid at room temperature . .Scientific Research Applications
Tautomerism and Chemical Properties :
- A study on the tautomerism of side-chain derivatives of n-heterocycles, including 2-oxo-1,2-dihydroquinoxaline, highlighted the existence of tautomeric equilibria and the relationship between NMR parameters and tautomeric structures (Mondelli & Merlini, 1966).
- Another research on the tautomer ratios between hydrazone imine and diazenylenamine forms in 3-(arylhydrazono)methyl-2-oxo-1,2-dihydroquinoxalines provided insights into the tautomeric behavior in different media (Kurasawa et al., 1996).
Synthesis and Structural Analysis :
- A study described a one-pot synthesis of 3-Oxo-3,4-dihydroquinoxalines bearing a sulfonamide or an amide group, showing the versatility of these compounds in chemical synthesis (Alizadeh et al., 2008).
- Research on 2-oxoquinoline-6-sulfonamides as thiazide-like diuretics involved the synthesis of novel compounds and a study of their structure-activity relationships, highlighting their potential in drug development (Zubkov et al., 2012).
Antimicrobial and Antioxidant Activities :
- The synthesis and antimicrobial activity of quinoxalinesulfonyl derivatives were explored, showing broad-spectrum activity against bacterial strains (Obafemi & Akinpelu, 2005).
- A study on the antioxidant activity of newly prepared symmetrically azo dyes derived from sulfa drugs, including compounds related to 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide, highlighted their potential as antioxidants (Muhammad-Ali et al., 2019).
Photodegradation and Environmental Impact :
- Research on the photodegradation of sulfaquinoxaline byproducts in water under solar light irradiation provided insights into the environmental impact and behavior of these compounds (Le Fur et al., 2013).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-oxo-1H-quinoxaline-6-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMGHMIJGXVKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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